molecular formula C10H18ClNO3 B2422015 Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate CAS No. 2305252-83-7

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate

Cat. No. B2422015
CAS RN: 2305252-83-7
M. Wt: 235.71
InChI Key: LJLSYZVOGZSSAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the azetidine ring. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the chloromethyl group could participate in nucleophilic substitution reactions, and the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other compounds .

Scientific Research Applications

  • Synthesis of Halomethyl Derivatives : Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate is utilized in the synthesis of halomethyl derivatives of carboxylic acids. For instance, it can be brominated effectively to form bis(halomethyl) derivatives, which are then phosphorylated. These organophosphorus derivatives serve as intermediates in the synthesis of various substitution products with secondary amines and sodium butanethiolate, demonstrating its role in facilitating nucleophilic substitution reactions (Pevzner, 2003).

  • Intermediate in Targeted Molecule Synthesis : It's used as a key intermediate in the synthesis of targeted PROTAC (Proteolysis Targeting Chimera) molecules, which are promising in the field of targeted cancer therapies. For example, it played a crucial role in the synthesis of a specific mTOR targeted PROTAC molecule, showcasing its importance in the development of new therapeutic agents (Zhang et al., 2022).

  • Synthesis of Biotin Intermediates : This compound is also employed in the synthesis of intermediates of the vitamin Biotin, which is vital in the metabolic cycle for catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. This highlights its significance in the synthesis of compounds that are essential for basic biological processes (Qin et al., 2014).

  • Structural Modification and Analysis : The compound is involved in the structural modification of pharmaceutical intermediates, showcasing its versatility in drug development and synthesis. This includes its use in the structural characterization and modification of various chemical compounds, emphasizing its role in the detailed analysis and creation of new pharmaceutical agents (Pevzner, 2002).

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

properties

IUPAC Name

tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLSYZVOGZSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2305252-83-7
Record name tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate
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